Clothiapine
Overview
Description
It was first introduced in the late 1960s and is primarily used for the management of schizophrenia, psychosis-related disorders, bipolar disorder, psychomotor agitation, and anxiety . It is available in various forms, including tablets, vials, and oral solutions, in several countries such as Spain, Belgium, Italy, Switzerland, Israel, Taiwan, South Africa, and Argentina .
Mechanism of Action
Target of Action
Clothiapine, also known as Clotiapine, is a neuroleptic of the dibenzothiazepine class . It is supposed to act by blocking GABA (A) receptors . These receptors are primarily found in the central nervous system and are responsible for mediating inhibitory neurotransmission.
Mode of Action
It’s also thought to have some clozapine-like effects . This interaction with dopamine and serotonin receptors in the brain helps to reduce psychotic symptoms such as hallucinations, delusions, and disordered thinking.
Pharmacokinetics
It is generally well-tolerated, and precautions and/or monitoring are required in certain patient populations .
Result of Action
This compound has shown efficacy in the treatment of acute schizophrenia and may be of particular value in patients with chronic schizophrenia who are unresponsive to or intolerant of treatment with other antipsychotic agents . Despite its profile of a relatively high incidence of extrapyramidal side effects, it has demonstrated efficacy in treatment-resistant individuals with schizophrenia .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the availability of family/social support, quality and type of healthcare provided can affect the response to treatment . Furthermore, patient characteristics such as the severity/stage of the illness, co-morbid conditions, genetic factors, and family history of mental illness can also impact the drug’s action .
Biochemical Analysis
Biochemical Properties
Clothiapine is an atypical antipsychotic . It has been shown to be useful in some treatment-resistant patients
Cellular Effects
This compound has been reported to have a high incidence of extrapyramidal side effects compared to other atypical antipsychotics like clozapine and quetiapine These effects are thought to be due to its action on various types of cells and cellular processes
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: Clothiapine is synthesized through a series of chemical reactions involving the formation of the dibenzothiazepine core. The key steps include:
Formation of the dibenzothiazepine ring: This involves the reaction of 2-chlorobenzonitrile with 2-aminothiophenol under basic conditions to form the dibenzothiazepine core.
Substitution reaction: The dibenzothiazepine core is then reacted with 1-methylpiperazine in the presence of a suitable base to introduce the piperazine moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Clothiapine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the piperazine moiety or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Reduced forms of this compound.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Clothiapine has been extensively studied for its pharmacological properties and clinical applications. Some of its key research applications include:
Psychiatry: this compound is used in the treatment of schizophrenia, bipolar disorder, and psychosis-related disorders. .
Clinical Trials: this compound has been evaluated in various clinical trials to assess its efficacy and safety in different patient populations.
Comparison with Similar Compounds
- Clozapine
- Loxapine
- Quetiapine
- Olanzapine
Biological Activity
Clothiapine, a dibenzothiazepine neuroleptic, has gained attention for its potential therapeutic effects in treating various psychiatric disorders, particularly schizophrenia and acute psychotic episodes. This article delves into the biological activity of this compound, examining its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
This compound's chemical structure is similar to that of clozapine, which suggests a comparable mechanism of action. It primarily functions as an antagonist at dopamine D2 receptors while also exhibiting activity at serotonin receptors, particularly the 5-HT2A receptor. This dual action may contribute to its effectiveness in managing symptoms of schizophrenia and other psychotic disorders.
Case Studies and Clinical Trials
- Comparison with Chlorpromazine : A study involving a double-blind crossover design compared this compound with chlorpromazine in patients with chronic schizophrenia. Results indicated that this compound was significantly superior to chlorpromazine in improving scores on the Positive and Negative Syndrome Scale (PANSS), Nurse's Observation Scale for Inpatient Evaluation (NOSIE), and Clinical Global Impression (CGI) scales .
- Meta-Analysis : A meta-analysis assessed the efficacy of this compound for acute psychosis by reviewing six databases and identifying five relevant clinical trials. The analysis concluded that this compound demonstrated significant improvement in managing acute psychotic symptoms compared to traditional antipsychotics like chlorpromazine and lorazepam .
- Adverse Effects : While this compound is effective, it is associated with extrapyramidal symptoms (EPS), akin to other typical neuroleptics. This side effect profile necessitates careful monitoring during treatment.
Pharmacokinetics
This compound is administered orally or via intramuscular injection, with absorption rates influenced by food intake. Its half-life allows for once-daily dosing in many cases, which can enhance patient compliance. The drug undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.
Biological Activity Table
Property | Details |
---|---|
Chemical Class | Dibenzothiazepine |
Receptor Affinity | D2 Dopamine Antagonist; 5-HT2A Serotonin Antagonist |
Typical Dosage | 40 mg to 100 mg daily |
Common Side Effects | Extrapyramidal symptoms, sedation |
Efficacy | Superior to chlorpromazine in clinical trials |
Research Findings
Recent studies have highlighted several key findings regarding this compound's biological activity:
- Neuroprotective Effects : this compound may exert neuroprotective effects through modulation of neuroinflammatory pathways, which could be beneficial in chronic psychiatric conditions.
- Impact on Cognitive Function : Some studies suggest that this compound may improve cognitive function in patients with schizophrenia, although further research is needed to establish this effect conclusively.
Properties
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAZGXDPUNNEFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022851 | |
Record name | Clothiapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2058-52-8 | |
Record name | Clotiapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2058-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clothiapine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clothiapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clothiapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clotiapine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOTHIAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z05HCY0X1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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